(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
Beschreibung
This compound is a heterocyclic hybrid molecule combining pyrazole and thiazolidine moieties, substituted with methoxy groups at specific positions. The pyrazole ring (1-methyl-1H-pyrazol-5-yl) is linked to a 2,5-dimethoxyphenyl group, while the thiazolidine ring is substituted with a 3-methoxyphenyl group.
Eigenschaften
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-25-20(14-19(24-25)18-13-17(29-3)8-9-21(18)30-4)22(27)26-10-11-31-23(26)15-6-5-7-16(12-15)28-2/h5-9,12-14,23H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRTDGVXCSSHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCSC3C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a complex organic molecule that exhibits significant potential for various biological activities. Its unique structure, which includes a pyrazole ring and a thiazolidine moiety, suggests a diverse range of pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound can be represented as follows:
It consists of:
- A pyrazole ring substituted with a 2,5-dimethoxyphenyl group.
- A thiazolidine moiety linked to a methanone group.
The presence of both aromatic and heterocyclic components enhances its potential bioactivity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer and inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pharmacological Properties
Research indicates that compounds with similar structural features have been associated with various pharmacological effects:
- Anticancer Activity : Compounds containing pyrazole and thiazolidine rings have shown promise in cancer treatment. For instance, thiazolidine derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar properties .
- Anti-inflammatory Effects : The presence of methoxy groups in the structure is often linked to anti-inflammatory activity. This could make the compound a candidate for treating inflammatory diseases.
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of thiazolidine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis through caspase activation . This suggests that our compound may also possess similar anticancer properties due to its structural similarities.
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition capabilities of pyrazole derivatives. It was found that these compounds could effectively inhibit enzymes involved in cancer metabolism. The study utilized docking studies to predict binding affinities, indicating that our compound could potentially interact with similar targets .
Comparative Analysis of Related Compounds
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The provided evidence includes several analogs with overlapping structural motifs, enabling indirect comparisons:
Key Observations:
Structural Complexity: The target compound shares the pyrazole-thiazolidine scaffold with Example 76 (pyrazolo-pyrimidine-chromenone) and 7a/7b (pyrazole-thiophene). However, its methoxy substituents distinguish it from analogs with amino, cyano, or fluorinated groups . Methoxy groups may enhance metabolic stability but reduce polarity compared to nitro or amino substituents.
Biological Relevance : While Example 76 and 7a/7b imply kinase or anticancer activity, the target compound’s methoxy-rich structure may target GPCRs or antimicrobial pathways, as seen in other methoxy-substituted heterocycles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step protocols, starting with pyrazole and thiazolidine precursors. For pyrazole intermediates, acylation of 1-methyl-5-pyrazolone (as in ) using methoxyphenyl ketones under reflux with catalysts like POCl₃ or SOCl₂ is common. Thiazolidine rings can be formed via cyclization of thioamides with α-halo ketones. Key factors include solvent choice (e.g., ethanol or THF), temperature control (60–100°C), and catalyst selection (e.g., Pd₂dba₃·CHCl₃ for cross-coupling reactions ). Purity is enhanced via recrystallization (DMF-EtOH mixtures) and monitored via TLC/HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer:
- 1H/13C NMR : Assign methoxy groups (δ 3.7–3.9 ppm for OCH₃) and pyrazole/thiazolidine protons (δ 6.5–8.5 ppm for aromatic regions). Contradictions in coupling patterns (e.g., unexpected splitting) may arise from rotational isomers or impurities; variable-temperature NMR or 2D-COSY can clarify .
- IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., thiazolidine ring puckering) via single-crystal analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this methanone derivative?
- Methodological Answer: Systematic modifications to the methoxyphenyl and thiazolidine moieties are explored:
- Methoxy Position : Compare 2,5- vs. 3,4-dimethoxy substitution on pyrazole for electronic effects (e.g., logP changes measured via HPLC) .
- Thiazolidine Flexibility : Introduce substituents (e.g., methyl, halogen) at the thiazolidine 2-position to assess steric effects on target binding (e.g., enzyme assays with IC₅₀ comparisons) .
- Biological Testing : Use in vitro models (e.g., antibacterial assays against S. aureus) to correlate substituents with activity .
Q. What computational strategies predict the binding affinity of this compound to biological targets, and how are docking results validated experimentally?
- Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., cytochrome P450 or kinase domains). Parameters include grid box sizing (20–25 ų) and Lamarckian genetic algorithms .
- MD Simulations : Assess stability of ligand-receptor complexes (100 ns runs, AMBER force field) to validate docking poses .
- Experimental Validation : Compare computational Kd values with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How do researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer: Contradictions often stem from assay conditions. Standardization steps include:
- Cell Line Consistency : Use authenticated lines (e.g., ATCC-certified HepG2) with controlled passage numbers.
- Buffer Systems : Match ionic strength/pH (e.g., PBS vs. HEPES) to avoid false positives .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
Methodological Challenges & Innovations
Q. What strategies mitigate side reactions during the synthesis of the thiazolidine ring in this compound?
- Methodological Answer: Common side products include open-chain thioamides or over-oxidized sulfones. Mitigation involves:
- Catalyst Optimization : Use CuTC (copper thiophene-2-carboxylate) to promote selective cyclization over oxidation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve ring closure efficiency vs. protic solvents .
- Workup Protocols : Quench reactions at 70–80% conversion to minimize byproducts, followed by column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How are stability and degradation profiles of this compound evaluated under physiological conditions?
- Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor via UPLC-MS to identify degradation products (e.g., demethylation or ring-opening) .
- Thermal Stability : Use DSC (differential scanning calorimetry) to determine melting points and decomposition thresholds .
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